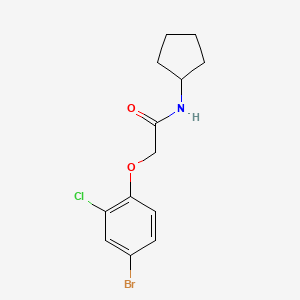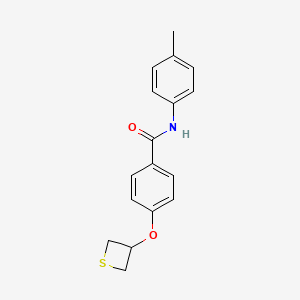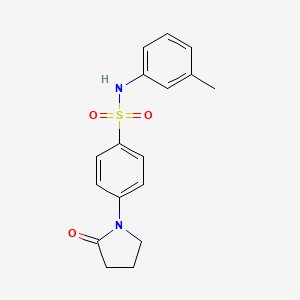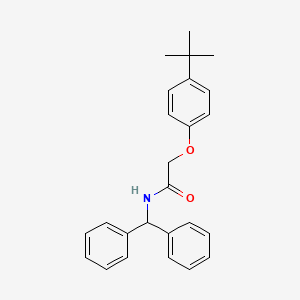
N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran derivatives are a class of organic compounds that have attracted significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry. These compounds are characterized by a benzofuran moiety, a fused ring system consisting of a benzene ring and a furan ring.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves cyclization reactions, coupling reactions, and modifications of pre-existing benzofuran frameworks. A practical example is the synthesis of CCR5 antagonists through a series of reactions including esterification, Claisen-type reaction, and Suzuki−Miyaura coupling, showcasing the versatility of synthetic approaches to obtain benzofuran derivatives with specific functionalities (Ikemoto et al., 2005).
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations are commonly used to elucidate the molecular structure of benzofuran derivatives. These techniques provide detailed insights into the geometrical parameters, electronic properties, and thermodynamic properties of the molecules. For instance, a novel benzamide derivative's structure was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system and providing a comprehensive understanding of its molecular geometry and vibrational frequencies (Demir et al., 2015).
Chemical Reactions and Properties
Benzofuran derivatives participate in various chemical reactions, including cyclocondensation, O-alkylation, and nucleophilic substitution, leading to a wide array of structural variants with diverse chemical properties. Their reactivity is often studied through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, aiding in the prediction and optimization of their chemical behavior (Abbasi et al., 2014).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are determined by the compound's molecular structure and substituents.
Chemical Properties Analysis
Benzofuran derivatives exhibit a range of chemical properties, including antioxidant, antimicrobial, and enzyme inhibition activities. These properties are influenced by the specific functional groups attached to the benzofuran core and the overall molecular architecture. For example, certain benzofuran hydroxamic acids were found to be potent inhibitors of the 5-lipoxygenase enzyme, demonstrating the therapeutic potential of benzofuran derivatives in treating inflammatory conditions (Ohemeng et al., 1994).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-21-16-11-7-5-9-14(16)19-18(20)17-12(2)13-8-4-6-10-15(13)22-17/h4-11H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJRCRRCCBRQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)


![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)


![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)
![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)